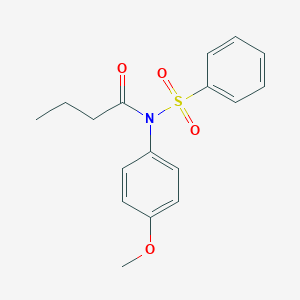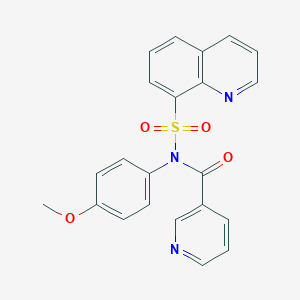![molecular formula C21H20N6O B284120 N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine, also known as MP-PPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it a valuable tool for investigating various biological processes. In
Mécanisme D'action
N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine works by binding to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups from ATP to protein substrates. This inhibition of kinase activity leads to downstream effects on various cellular processes, including cell division, apoptosis, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on cell division and apoptosis, this compound has been found to affect the expression of genes involved in cell cycle regulation, DNA damage response, and cell adhesion. This compound has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or unnecessary cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine in lab experiments is its selectivity for specific protein kinases. This allows researchers to investigate the role of these kinases in various biological processes without affecting the activity of other kinases. However, one limitation of using this compound is its potential toxicity. This compound has been found to induce cell death in both cancer and non-cancer cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine in scientific research. One area of interest is the development of this compound-based therapies for cancer. Researchers are also investigating the role of specific protein kinases in various neurological disorders, such as Alzheimer's disease and Parkinson's disease, and this compound may be a valuable tool in these studies. Additionally, the use of this compound in combination with other compounds may lead to the development of more effective and targeted therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine involves the reaction of 4-(4-morpholinyl)aniline with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine has been widely used in scientific research for its ability to selectively inhibit the activity of protein kinases. This compound has been found to be particularly effective in inhibiting the activity of a specific kinase called Aurora kinase A. Aurora kinase A is a key regulator of cell division and is overexpressed in many types of cancer. Inhibition of Aurora kinase A activity by this compound has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
Formule moléculaire |
C21H20N6O |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
N-(4-morpholin-4-ylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H20N6O/c1-2-4-18(5-3-1)27-21-19(14-24-27)20(22-15-23-21)25-16-6-8-17(9-7-16)26-10-12-28-13-11-26/h1-9,14-15H,10-13H2,(H,22,23,25) |
Clé InChI |
ZAYRNOYRHPRYAK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


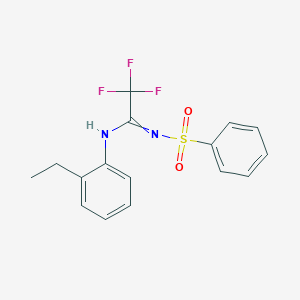
![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)
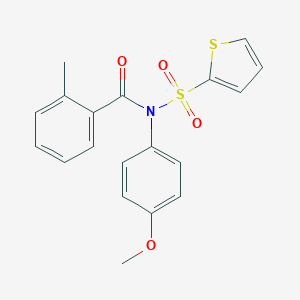

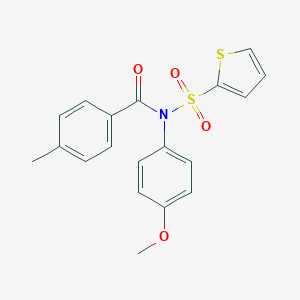
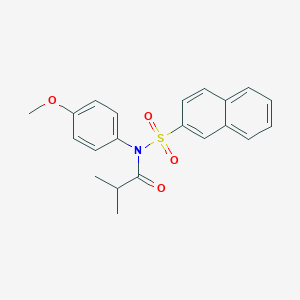
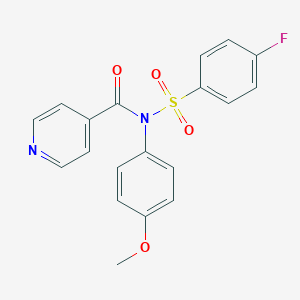

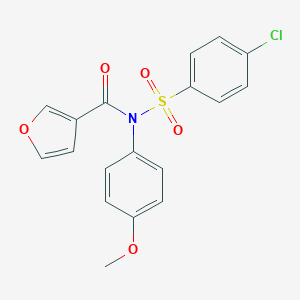

![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
